4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
Description
4-Hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a hydroxy group at position 4, a phenylsulfonyl moiety at position 3, and an N-(4-isopropylphenyl) carboxamide group at position 5.
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30) |
InChI Key |
CKMSCLPBNFCSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by functionalization steps to introduce the hydroxy, isopropylphenyl, oxo, phenylsulfonyl, and carboxamide groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have shown significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial effects, indicating a structure-activity relationship that is critical for developing new antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. Specific derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, suggesting that these compounds may selectively target cancerous cells and could serve as promising candidates for cancer therapies . The mechanism of action appears to involve disruption of cellular processes critical for tumor growth.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has been studied for its anti-inflammatory properties. The presence of specific functional groups in its structure may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected 4-Oxo-1,4-Dihydroquinoline Derivatives
Structural Insights :
- N-Substituent Effects : The 4-isopropylphenyl group in the target compound offers moderate steric bulk compared to the larger adamantyl group in compound 47 (), which may reduce binding affinity to sterically constrained targets but improve solubility over adamantyl derivatives. The 4-methoxybenzyl analogue () introduces polarity, likely reducing cell membrane penetration .
Spectroscopic Data :
- IR : Phenylsulfonyl groups show strong S=O stretches near 1350–1150 cm⁻¹.
- 1H NMR : Isopropylphenyl protons resonate as a septet (~2.9 ppm) and doublet (~1.2 ppm), distinct from methoxybenzyl singlets (~3.8 ppm) .
Bioactivity and Functional Comparisons
- Adamantyl Derivatives () : Exhibit enhanced binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) due to rigid, bulky substituents.
- Halogenated Analogues (e.g., 7f) : Fluoro and chloro groups improve metabolic stability and target affinity in antimicrobial studies .
- Target Compound : The phenylsulfonyl group may confer resistance to oxidative metabolism, while the isopropylphenyl group balances lipophilicity for oral bioavailability.
Computational and Modeling Insights
’s "lumping strategy" groups compounds with similar substituents (e.g., phenylsulfonyl derivatives) into surrogate categories for reaction modeling. This implies that the target compound’s reactivity in oxidation or hydrolysis pathways may align with its structural analogues, reducing computational complexity in pharmacokinetic simulations .
Biological Activity
4-Hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide, commonly referred to as compound 892741-31-0, is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C25H22N2O5S, and it has a molecular weight of 462.52 g/mol. This compound has garnered attention for its diverse biological activities, particularly in anti-cancer and anti-infective applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of the dihydroquinoline scaffold exhibit promising anti-cancer properties. For instance, studies have shown that compounds similar to 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline can induce cell cycle arrest and apoptosis in cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. Mechanistic studies revealed that this compound triggered apoptosis via intrinsic pathways involving caspases and Bcl-2 family proteins .
Antibacterial Activity
The compound also exhibits antibacterial properties. The synthesized derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains.
- Findings : While the antibacterial activity was moderate, it is noteworthy that compounds based on the 4-hydroxyquinoline structure have shown effectiveness against opportunistic infections, particularly in immunocompromised patients .
Anti-HIV Activity
The potential of this compound as an anti-HIV agent has been explored through structure-activity relationship studies.
- Results : Some derivatives were tested for their ability to inhibit HIV integrase activity, with results showing moderate inhibition at concentrations above 100 µM .
The mechanisms underlying the biological activities of 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
